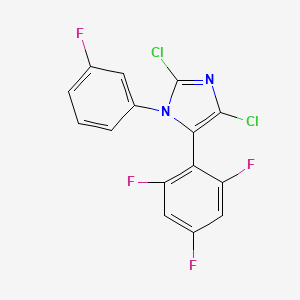
1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that includes a 3-methylbenzoyl group and a phenyl group attached to an indazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-methylbenzoic acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-methylbenzoyl chloride.
Indazole Formation: The next step involves the cyclization of an appropriate hydrazine derivative with the 3-methylbenzoyl chloride to form the indazole core.
Amidation: Finally, the indazole derivative is reacted with phenyl isocyanate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like FeBr3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide
- 1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide
- 1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-2-carboxamide
Comparison
This compound stands out due to its unique substitution pattern on the indazole core, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(3-methylbenzoyl)-N-phenylindazole-3-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-7-9-16(14-15)22(27)25-19-13-6-5-12-18(19)20(24-25)21(26)23-17-10-3-2-4-11-17/h2-14H,1H3,(H,23,26) |
InChI Key |
HQOZHIXUCOLRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)


![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)

![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)


![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12342018.png)
![(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
![11-[(2-Chlorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342035.png)
![N-(2-chloro-4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342036.png)


